Pyrazofurin is a natural product found in Streptomyces candidus and Streptomyces sparsogenes with data available.
Pyrazofurin is a nucleoside analog. Pyrazofurin potently inhibits orotidine 5'-monophosphate (OMP) decarboxylase, thereby interfering with de novo synthesis of uridine nucleotides and resulting in cytotoxicity. This agent also causes a rapid depletion of the pyrimidine deoxynucleotide pool, thereby inhibiting DNA synthesis and cell replication. (NCI04)
Pyrazofurin
CAS No.: 30868-30-5
Cat. No.: VC0540694
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30868-30-5 |
|---|---|
| Molecular Formula | C9H13N3O6 |
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) |
| Standard InChI Key | XESARGFCSKSFID-UHFFFAOYSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O |
| SMILES | C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
| Canonical SMILES | C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Pyrazofurin belongs to the C-nucleoside class, characterized by a carbon-carbon bond between the ribose moiety and the heterocyclic base, distinguishing it from traditional N-nucleosides. Its molecular formula is C₉H₁₃N₃O₆, with a molar mass of 259.22 g/mol . The compound features a β-D-ribofuranosyl group attached to the 3-position of a 4-hydroxypyrazole-5-carboxamide base (Figure 1).
Table 1: Key Physicochemical Properties of Pyrazofurin
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₆ |
| Molar Mass | 259.22 g/mol |
| Optical Activity | [α]D²⁵ = +36° (c = 1, H₂O) |
| Solubility | Water-soluble |
| CAS Number | 30868-30-5 |
| SMILES Notation | NC(=O)C1=C(O)C(=NN1)[C@@H]2OC@HC@@H[C@H]2O |
The absolute stereochemistry at C2', C3', C4', and C5' of the ribose moiety is critical for biological activity, as demonstrated by the reduced potency of α-anomers .
Synthesis and Structural Modifications
The first total synthesis of pyrazofurin was achieved through a Wittig reaction strategy, enabling the production of structural analogues for structure-activity relationship (SAR) studies . Key steps include:
-
Ribosyl β-Keto Acid Preparation: 2,3-O-isopropylidene-5-O-trityl-D-ribose undergoes Wittig reaction with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane to form ethyl 4-ribofuranosyl-3-oxobutanoate .
-
Diazo Transfer: Treatment with tosyl azide introduces a diazo group at C2.
-
Cyclization: Sodium hydride-mediated cyclization forms the pyrazole ring.
-
Deprotection: Sequential removal of trityl and isopropylidene groups yields pyrazofurin .
Table 2: Synthetic Analogues and Their Biological Activity
| Analogue | Modification | Antiviral Activity (IC₅₀) | Cytotoxicity (CC₅₀) |
|---|---|---|---|
| Pyrazofurin B | α-Anomer configuration | 12 μM | 25 μM |
| 5'-Deoxy-pyrazofurin | Removal of 5'-OH | >100 μM | >100 μM |
| Carboxamide → Ester | COOH → COOEt | 8 μM | 18 μM |
These studies highlight the necessity of the β-ribofuranosyl configuration and 5-carboxamide group for optimal activity .
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Pyrazofurin exerts its biological effects primarily through inhibition of orotidine 5'-monophosphate decarboxylase (OMP decarboxylase), a key enzyme in the de novo pyrimidine biosynthesis pathway .
-
Enzyme Inhibition:
-
Downstream Effects:
-
Antiviral: Depletion of pyrimidine nucleotides inhibits viral replication. Synergistic with ribavirin against hepatitis E virus (HEV) .
-
Anticancer: Rapid reduction of deoxynucleotide triphosphates (dNTPs) induces S-phase arrest .
-
Antibacterial: Disrupts nucleotide metabolism in bacteria lacking salvage pathways .
-
Figure 1: Pyrazofurin’s Impact on Pyrimidine Metabolism
Pharmacological Applications and Clinical Trials
Antiviral Activity
Pyrazofurin demonstrates broad-spectrum antiviral activity:
A 2023 study identified pyrazofurin as effective against ribavirin-resistant HEV mutants (Y1320H, G1634R), with a selectivity index (CC₅₀/IC₅₀) >50 in human liver organoids .
Antibacterial Effects
-
Inhibits Streptococcus pneumoniae (MIC = 4 μg/mL) via UMPS blockade .
-
Synergistic with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .
Recent Advances and Future Directions
Drug Repurposing for Hepatitis E
A 2023 high-throughput screen identified pyrazofurin as a potent HEV inhibitor (IC₅₀ = 0.8 μM) with a therapeutic index 7.6-fold higher than clinical doses of vidofludimus calcium . Combination with interferon-α reduced HEV RNA by 3.5 log₁₀ in liver organoids .
| Enzyme | Function | Gene |
|---|---|---|
| PyfG | Hydrazine synthetase | pyfG |
| PyfJ | ATP-grasp ligase (N-acylation) | pyfJ |
| PyfK | FAD-dependent oxidoreductase | pyfK |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume